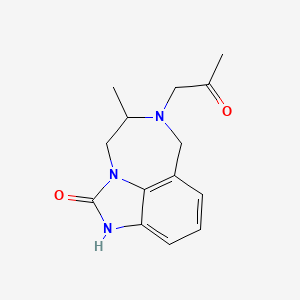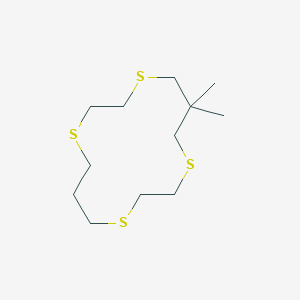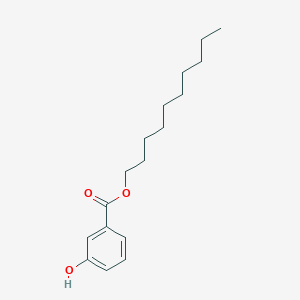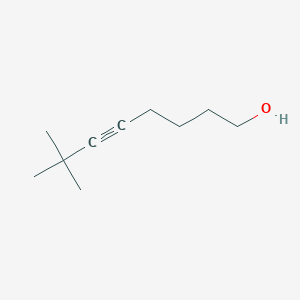![molecular formula C8H21NO2Si B14271154 2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine CAS No. 145215-32-3](/img/structure/B14271154.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine is a compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to an ethanamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: RCOCl, RCHO, CH3I
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: May be used in the development of pharmaceuticals, particularly in the protection of sensitive functional groups during drug synthesis.
Industry: Employed in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action for 2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine involves the formation of a stable silyl ether bond, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the hydroxyl group .
類似化合物との比較
Similar Compounds
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine is unique due to its combination of a silyl-protected hydroxyl group and an amine functionality. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the protection and deprotection of sensitive groups.
特性
CAS番号 |
145215-32-3 |
|---|---|
分子式 |
C8H21NO2Si |
分子量 |
191.34 g/mol |
IUPAC名 |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine |
InChI |
InChI=1S/C8H21NO2Si/c1-8(2,3)12(4,5)11-7-6-9-10/h9-10H,6-7H2,1-5H3 |
InChIキー |
CLKKGCVHEBYKSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCNO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
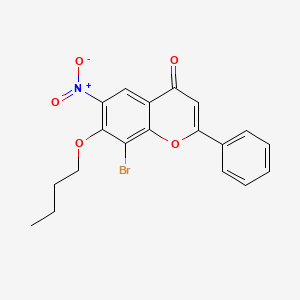
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
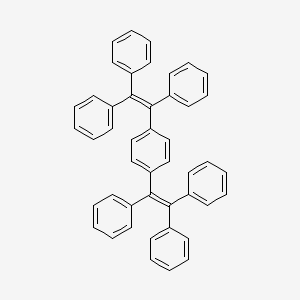
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
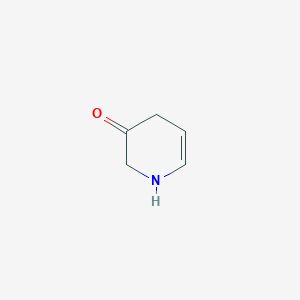
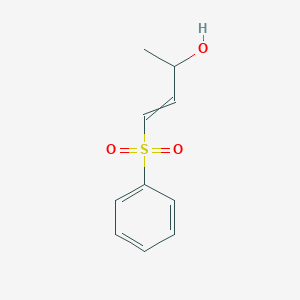
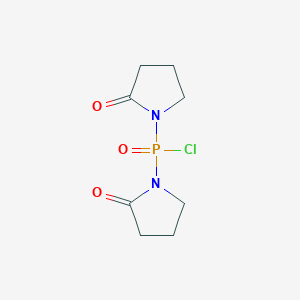
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)](/img/structure/B14271111.png)
